molecular formula C6H10N2O B2800343 4-Propylisoxazol-3-amine CAS No. 1514704-69-8

4-Propylisoxazol-3-amine

Cat. No.: B2800343
CAS No.: 1514704-69-8
M. Wt: 126.159
InChI Key: SSFHUAFZDJORNU-UHFFFAOYSA-N
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Description

4-Propylisoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between nitrile oxides and alkynes. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper chloride .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Propylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 4-position and amine group at the 3-position make it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery .

Properties

IUPAC Name

4-propyl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-5-4-9-8-6(5)7/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFHUAFZDJORNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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